molecular formula C13H19NO B1365142 (1-Benzylpiperidin-3-yl)methanol CAS No. 85387-44-6

(1-Benzylpiperidin-3-yl)methanol

Cat. No.: B1365142
CAS No.: 85387-44-6
M. Wt: 205.3 g/mol
InChI Key: GEXYNZFTVPXBBB-UHFFFAOYSA-N
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Description

(1-Benzylpiperidin-3-yl)methanol is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the third position of the piperidine ring

Biochemical Analysis

Biochemical Properties

(1-Benzyl-3-piperidinyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase receptors, particularly the acetylcholinesterase enzyme, which includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group of (1-Benzyl-3-piperidinyl)methanol provides good binding to the catalytic site, interacting with amino acids such as tryptophan, phenylalanine, and tyrosine . These interactions are crucial for its biochemical activity and potential therapeutic applications.

Cellular Effects

(1-Benzyl-3-piperidinyl)methanol has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This can result in enhanced neurotransmission and improved cognitive function. Additionally, (1-Benzyl-3-piperidinyl)methanol may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of (1-Benzyl-3-piperidinyl)methanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the catalytic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which enhances cholinergic signaling. Additionally, (1-Benzyl-3-piperidinyl)methanol may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Benzyl-3-piperidinyl)methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1-Benzyl-3-piperidinyl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to (1-Benzyl-3-piperidinyl)methanol can lead to sustained changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of (1-Benzyl-3-piperidinyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and improved neurotransmission . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which (1-Benzyl-3-piperidinyl)methanol exerts its optimal effects without causing significant toxicity.

Metabolic Pathways

(1-Benzyl-3-piperidinyl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions such as oxidation and conjugation . These metabolic processes result in the formation of metabolites that may have different biological activities and effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of (1-Benzyl-3-piperidinyl)methanol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of (1-Benzyl-3-piperidinyl)methanol within tissues can influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of (1-Benzyl-3-piperidinyl)methanol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with specific biomolecules and influences cellular processes. The subcellular localization of (1-Benzyl-3-piperidinyl)methanol can affect its overall efficacy and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-3-yl)methanol typically involves the reduction of (1-Benzyl-3-piperidinyl)methanone. One common method is the catalytic hydrogenation of the ketone using palladium or rhodium catalysts under hydrogen gas. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Benzylpiperidin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-4-piperidinyl)methanol
  • (1-Butyl-4-piperidinyl)methanol
  • (1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol

Uniqueness

(1-Benzylpiperidin-3-yl)methanol is unique due to the specific positioning of the benzyl and hydroxymethyl groups on the piperidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the hydroxymethyl group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

(1-benzylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYNZFTVPXBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439246
Record name (1-benzyl-3-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85387-44-6
Record name 1-(Phenylmethyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85387-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-benzyl-3-piperidinyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpiperidin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 1-benzylpiperidine-3-carboxylate (1.0 g) in tetrahydrofuran (10 mL) at 5° C. under argon was added a 1M solution of lithium aluminium hydride (4.04 mL) dropwise. The mixture was stirred for 1 hour at 5° C. and then quenched by the dropwise addition of ethyl acetate (5 mL). The mixture was warmed to room temperature and dichloromethane (150 mL) was added followed by saturated aqueous sodium potassium tartrate (50 mL). The mixture was stirred vigorously overnight. The layers were separated and the organic layer was dried over magnesium sulfate and evaporated to give the title compound as a colourless oil (0.82 g, 99%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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